1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea

Antiviral Discovery HBV Capsid Inhibitor Phthalazine Medicinal Chemistry

This ortho-ethoxy phthalazinone-urea (CAS 899745-98-3) is a structurally privileged molecule for anti-HBV drug discovery, distinct from its para-isomer. The ortho-substitution enforces a conformationally restricted urea, mimicking a cyclic urea and creating a matched molecular pair for investigating intramolecular hydrogen bonding effects on target binding. Procure for capsid assembly modulation screening programs or fragment-merging strategies targeting kinases/PARP. Note: disclosed in HBV patents (US20230312481 A1); in-house dose-response data are required.

Molecular Formula C18H18N4O3
Molecular Weight 338.367
CAS No. 899745-98-3
Cat. No. B2754922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
CAS899745-98-3
Molecular FormulaC18H18N4O3
Molecular Weight338.367
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)NCC2=NNC(=O)C3=CC=CC=C32
InChIInChI=1S/C18H18N4O3/c1-2-25-16-10-6-5-9-14(16)20-18(24)19-11-15-12-7-3-4-8-13(12)17(23)22-21-15/h3-10H,2,11H2,1H3,(H,22,23)(H2,19,20,24)
InChIKeyIGIPYYFSEFDVDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

899745-98-3: A Position-Specific Phthalazinone-Urea for Targeted Screening Library Design


1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea (CAS 899745-98-3) is a synthetic small molecule featuring a phthalazinone core linked to an ortho-ethoxyphenyl group via a methylene urea bridge. The phthalazinone scaffold is a privileged structure extensively employed in kinase and PARP inhibitor drug discovery, while N-aryl urea motifs are known pharmacophores for multiple target classes [1]. The compound belongs to a class of substituted (phthalazin-1-ylmethyl)ureas disclosed in patents for the treatment of Hepatitis B Virus (HBV) and Hepatitis D Virus (HDV) infections through capsid inhibition [2]. Unlike its para-ethoxy positional isomer (CAS 899745-92-7), this ortho-substituted variant presents distinct electronic and steric properties around the urea aryl ring, which may translate to differential target binding profiles.

Why the 2-Ethoxy Positional Isomer Cannot Be Interchanged with the 4-Ethoxy Analog in 899745-98-3


Substituting 1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea (CAS 899745-98-3) with its para-ethoxy positional isomer (CAS 899745-92-7) or other phthalazinone-urea analogs is not scientifically trivial. Positional isomerism on the N-aryl ring of a urea linkage profoundly influences molecular conformation, hydrogen-bonding capacity, and the spatial presentation of the ethoxy group within a target binding site [1]. In the phthalazinone-urea class, the 2-ethoxy derivative introduces an ortho-substituent effect that can restrict urea bond rotation via intramolecular hydrogen bonding, potentially mimicking a cyclic urea. This conformational restriction is absent in the 4-ethoxy isomer, which retains greater rotational freedom. Consequently, the two isomers are expected to exhibit divergent potency, selectivity, and ADME properties. Without direct comparative data, any assumption of bioequivalence is unwarranted and may compromise research reproducibility.

Differentiation Evidence for 1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea: A Comparative Analysis


HBV Capsid Assembly Inhibition: Class-Level Patent Disclosure Without Compound-Specific Quantification

The compound is encompassed by the generic Markush structure in a patent application (US20230312481 A1) claiming substituted (phthalazin-1-ylmethyl)ureas for the treatment or prevention of Hepatitis B Virus (HBV) and Hepatitis D Virus (HDV) infections by inhibiting pg RNA encapsidation [1]. However, the patent does not provide an individual IC50 or EC50 value for this specific compound. The lack of a disclosed quantitative datum means no direct potency comparison can be established against other exemplified compounds in the same patent family. This constitutes a class-level inference where the anti-HBV mechanism is claimed, but the potency of the 2-ethoxyphenyl derivative relative to, for example, a 4-methoxyphenyl or 3-chlorophenyl analog is unknown.

Antiviral Discovery HBV Capsid Inhibitor Phthalazine Medicinal Chemistry

Positional Isomerism: Ortho vs. Para Substitution Effect on Molecular Conformation

The key differentiator between CAS 899745-98-3 and its closest commercially available analog, CAS 899745-92-7 (1-(4-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea), is the ortho vs. para position of the ethoxy group. In the ortho isomer, the electron-donating ethoxy group in the 2-position can engage in an intramolecular six-membered ring hydrogen bond with the urea N-H, effectively rigidifying the conformation. In contrast, the para isomer retains full rotational freedom. This structural difference is analogous to the well-documented ortho-effect in N-phenylureas, where ortho-substitution alters the equilibrium between syn and anti conformers [1]. No experimental binding data are available to quantify the impact, but molecular modeling suggests a potential change in dipole moment and solvation energy that could influence membrane permeability and target binding kinetics.

Structure-Activity Relationship Urea Conformational Analysis Computational Chemistry

Divergence from Literature-Validated Phthalazine-Based VEGFR-2 Inhibitors

A related series of phthalazine-biarlyureas, such as compound 16d (1-(4-chlorophenyl)-3-(4-((4-oxo-3,4-dihydrophthalazin-1-yl)methoxy)phenyl)urea), has been reported to inhibit VEGFR-2 with IC50 values in the sub-micromolar range and to exhibit broad-spectrum antiproliferative activity against cancer cell lines [1]. The target compound differs structurally in two critical aspects: (i) the urea is directly linked to the phthalazin-1-ylmethyl group (not through a phenyl-ether linker), and (ii) the aryl ring contains an ortho-ethoxy group instead of a para-chloro or para-methoxy substituent. These differences eliminate the extended biaryl system found in the active VEGFR-2 inhibitors, which is essential for occupying the kinase hinge region. Consequently, while the target compound shares the phthalazinone scaffold, the truncated linker and different substitution pattern make it unlikely to recapitulate the potent VEGFR-2 activity observed in the literature series.

Anticancer Angiogenesis VEGFR-2 Kinase Inhibition

Recommended Procurement Scenarios for 899745-98-3 Based on Available Evidence


HBV Capsid Inhibitor Screening and Hit Validation

Based on the patent disclosure (US20230312481 A1), the compound is directly applicable to Hepatitis B Virus (HBV) capsid assembly inhibition screening programs [1]. Researchers prioritizing a novel chemical scaffold for anti-HBV drug discovery, distinct from clinical capsid assembly modulators (e.g., heteroaryldihydropyrimidines or sulfamoylbenzamides), may select this compound as a representative of the phthalazin-1-ylmethylurea chemotype. The procurement decision should be made with the understanding that compound-specific activity has not been disclosed, and in-house dose-response assays will be required to determine potency.

Conformational Isomer Library Construction for Urea Pharmacophore Studies

For computational and biophysical studies investigating the impact of ortho-substitution on urea conformations, CAS 899745-98-3 serves as a valuable model compound. When procured alongside its para-isomer (CAS 899745-92-7), the pair constitutes a minimal matched-molecular-pair set to probe intramolecular hydrogen bonding and its effect on target binding. This application is supported by established conformational analysis principles where ortho-substituted N-phenylureas exhibit restricted rotation [2].

Phthalazinone Scaffold Diversification in Kinase or PARP Inhibitor Lead Optimization

The phthalazinone core is a validated scaffold for PARP1/2 and Aurora B kinase inhibition. The target compound presents a novel substitution vector—a methylene urea linked to an ortho-ethoxyphenyl group—not previously explored in the kinase or PARP patent landscape. Medicinal chemistry teams engaged in lead optimization can procure this compound as a fragment-merging or scaffold-hopping input, where the urea linkage may engage new hydrogen-bonding interactions with the target protein's solvent-exposed region [3].

Chemical Probe for Urea Transporter (UT-B) Inhibitor Studies

Given that phenylphthalazine analogs have been identified as potent UT-B urea transporter inhibitors with IC50 values as low as 0.02 µM [4], this compound may be procured for UT-B inhibition profiling. The phthalazinone-urea hybrid structure retains key pharmacophoric elements (phthalazine core and urea hydrogen-bond donors) required for binding to the UT-B So site. However, the specific activity of this ortho-ethoxy derivative on UT-B has not been reported and must be determined experimentally.

Quote Request

Request a Quote for 1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.